4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde
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Overview
Description
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyl ether group, a chlorine atom, and a methyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-chloro-2-methylbenzaldehyde and benzyl bromide.
Reaction Conditions: The benzylation of 4-hydroxy-3-chloro-2-methylbenzaldehyde is carried out using benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid.
Reduction: 4-(Benzyloxy)-3-chloro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the aldehyde group, which can react with amino groups on proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a chlorine atom.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a chlorine atom.
4-(Benzyloxy)phenol: Lacks the aldehyde group and has a hydroxyl group instead.
Uniqueness
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is unique due to the presence of both a chlorine atom and a benzyl ether group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C15H13ClO2 |
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Molecular Weight |
260.71 g/mol |
IUPAC Name |
3-chloro-2-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
FZFNSBIFRCWXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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